molecular formula C17H23N5O B11247057 4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine

4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine

Katalognummer: B11247057
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: WYBBZRPNRMKWRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then reacted with morpholine under similar conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine is unique due to its combination of a tetrazole ring, a cyclohexyl group, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C17H23N5O

Molekulargewicht

313.4 g/mol

IUPAC-Name

4-[1-(1-phenyltetrazol-5-yl)cyclohexyl]morpholine

InChI

InChI=1S/C17H23N5O/c1-3-7-15(8-4-1)22-16(18-19-20-22)17(9-5-2-6-10-17)21-11-13-23-14-12-21/h1,3-4,7-8H,2,5-6,9-14H2

InChI-Schlüssel

WYBBZRPNRMKWRG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C2=NN=NN2C3=CC=CC=C3)N4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.